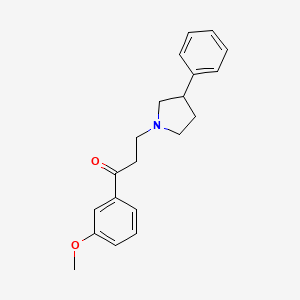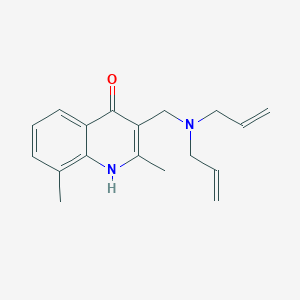
1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenylpyrrolidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Attachment of the Phenyl and Methoxyphenyl Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the phenyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.
Industry: As an intermediate in the production of materials with specific properties.
作用機序
1-(3-メトキシフェニル)-3-(3-フェニルピロリジン-1-イル)プロパン-1-オンの作用機序は、分子標的との特定の相互作用によって異なります。 これには、受容体または酵素への結合と、それらの活性の調節が含まれる可能性があります。 含まれる正確な経路は、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
1-(3-メトキシフェニル)-3-(3-フェニルピロリジン-1-イル)プロパン-2-オン: 異なる置換パターンを持つ類似の化合物。
1-(3-メトキシフェニル)-3-(3-フェニルピロリジン-1-イル)ブタン-1-オン: 炭素鎖が延長された化合物。
独自性
1-(3-メトキシフェニル)-3-(3-フェニルピロリジン-1-イル)プロパン-1-オンは、その特定の置換パターンでユニークであり、化学反応性と生物活性に影響を与える可能性があります。 これは、構造活性相関を研究するための貴重な化合物です。
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-2-one: A similar compound with a different substitution pattern.
1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)butan-1-one: A compound with an extended carbon chain.
Uniqueness
1-(3-Methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one is unique in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships.
特性
分子式 |
C20H23NO2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)11-13-21-12-10-18(15-21)16-6-3-2-4-7-16/h2-9,14,18H,10-13,15H2,1H3 |
InChIキー |
VWHWKEXIFJIXIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)CCN2CCC(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647504.png)
![2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11647507.png)
![propyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B11647514.png)
![4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11647517.png)

![Ethyl 6-ethyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647528.png)
![10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-](/img/structure/B11647534.png)
![(1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11647536.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647539.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide](/img/structure/B11647543.png)
![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B11647561.png)
![(5E)-5-[(2-bromophenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11647575.png)
![(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647576.png)
